

Application Note: HPLC-UV Method for the Quantification of Disperse Blue 3

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Compound of Interest

Compound Name: Disperse blue 3

Cat. No.: B134001

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Blue 3 is a synthetic anthraquinone dye used in various industrial applications. Accurate and reliable quantification of this compound is crucial for quality control, environmental monitoring, and research purposes. This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of **Disperse Blue 3**. The method is designed to be robust, specific, and accurate, adhering to common analytical method validation guidelines.

Experimental Protocols

1. Materials and Reagents

- **Disperse Blue 3** reference standard (purity $\geq 95\%$)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or ultrapure
- Formic acid, analytical grade

- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 µm or 0.22 µm)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following are recommended starting conditions for method development:

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
UV Detection	Wavelength of maximum absorbance (λ_{max}) for Disperse Blue 3
Run Time	Approximately 10 minutes

3. Preparation of Standard and Sample Solutions

a. Standard Stock Solution (e.g., 100 µg/mL)

- Accurately weigh approximately 10 mg of **Disperse Blue 3** reference standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).
- Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).
- These solutions are used to construct the calibration curve.

c. Sample Preparation

- Accurately weigh a known amount of the sample containing **Disperse Blue 3**.
- Extract the analyte using a suitable solvent and procedure (e.g., sonication in methanol).
- Dilute the extracted sample solution with the mobile phase to a concentration that falls within the calibration range.
- Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Method Validation Protocol

The developed method should be validated according to ICH (International Council for Harmonisation) guidelines or other relevant regulatory standards. The following parameters should be assessed:

- **Specificity:** Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure that there are no interfering peaks at the retention time of **Disperse Blue 3**.
- **Linearity:** Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R^2) should be ≥ 0.999 .
- **Range:** The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
- **Accuracy:** Perform recovery studies by spiking a blank matrix with known concentrations of **Disperse Blue 3** (e.g., 80%, 100%, and 120% of the target concentration). The recovery

should be within an acceptable range (e.g., 98-102%).

- Precision:
 - Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be $\leq 2\%$.
 - Intermediate Precision (Inter-day precision): Analyze the same samples on different days by different analysts to assess the reproducibility of the method. The RSD should be $\leq 2\%$.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically $S/N \geq 3$ for LOD and $S/N \geq 10$ for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
- Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability under normal usage.

Quantitative Data Summary

The following tables present example data from a hypothetical method validation study for the quantification of **Disperse Blue 3**.

Table 1: Linearity and Range

Parameter	Result
Linearity Range	1 - 50 µg/mL
Regression Equation	$y = 45872x + 1234$
Correlation Coefficient (R^2)	0.9995

Table 2: LOD and LOQ

Parameter	Result (µg/mL)
Limit of Detection (LOD)	0.1
Limit of Quantification (LOQ)	0.3

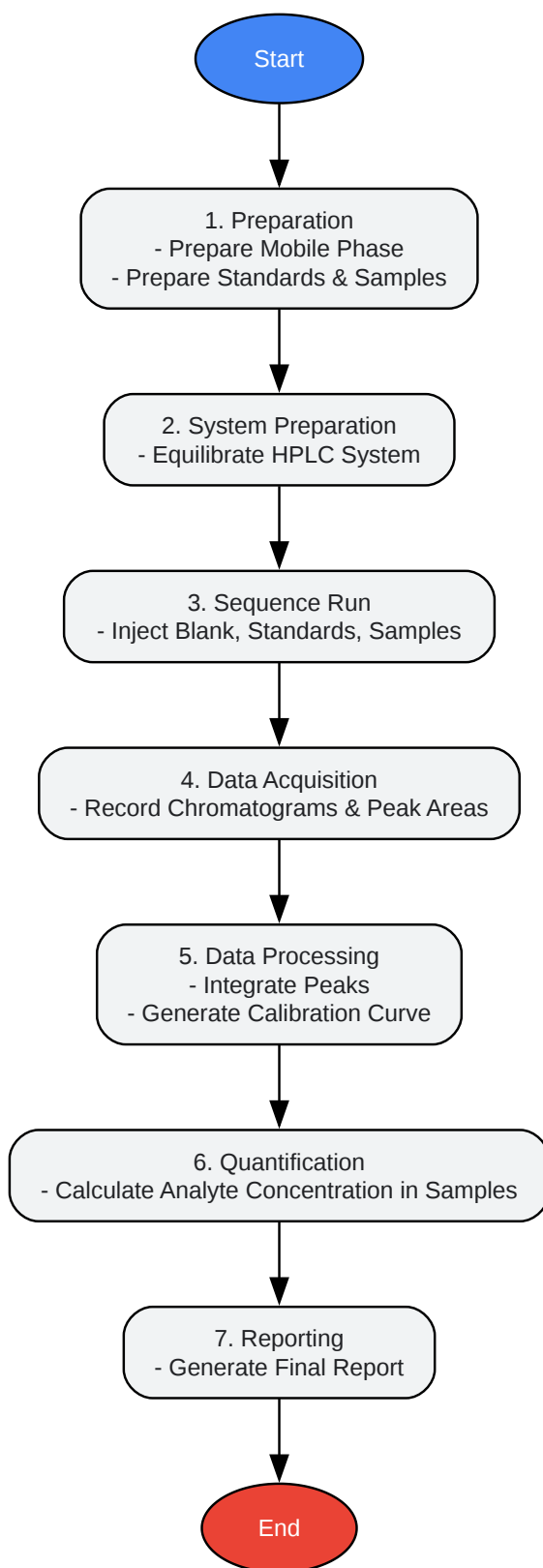
Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Mean Recovery (%)	RSD (%)
10	99.5	1.2
25	101.2	0.9
40	99.8	1.1

Table 4: Precision

Precision Type	Concentration (µg/mL)	RSD (%)
Repeatability (Intra-day)	25	0.8
Intermediate (Inter-day)	25	1.5

Diagrams



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Caption: Experimental workflow for HPLC-UV quantification of **Disperse Blue 3**.

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